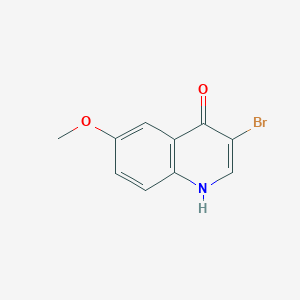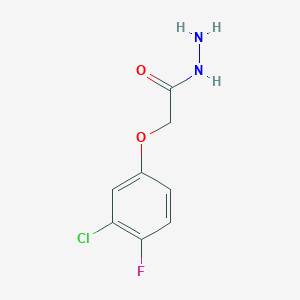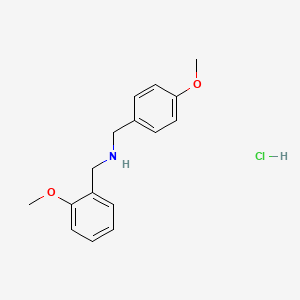
3-Bromo-4-hydroxy-6-methoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-4-hydroxy-6-methoxyquinoline is a halogenated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are key building blocks in the synthesis of various pharmaceuticals. The presence of bromine and methoxy groups on the quinoline core can significantly influence the chemical reactivity and biological properties of these molecules.
Synthesis Analysis
The synthesis of halogenated quinolines, such as 3-bromo-4-hydroxy-6-methoxyquinoline, typically involves multi-step synthetic routes. A practical and scalable route for synthesizing halogenated quinolines has been reported, which is valuable for antimicrobial drug discovery . Additionally, brominated quinoline derivatives have been synthesized from bromophenols, indicating the versatility of bromine in quinoline modifications . The synthesis of complex quinoline derivatives often involves the formation of key intermediates, such as bromonium ylides, which can be generated through intramolecular reactions catalyzed by rhodium .
Molecular Structure Analysis
The molecular structure of brominated quinolines has been studied using various spectroscopic methods and confirmed by X-ray diffraction . Density functional theory (DFT) calculations are often employed to predict and compare the molecular structure with experimental data, providing insights into the conformation and electronic properties of these compounds .
Chemical Reactions Analysis
Brominated quinolines can undergo various chemical reactions, including coupling reactions, which are essential for the synthesis of more complex quinoline derivatives . The presence of a bromine atom on the quinoline core facilitates such transformations, as it can act as a good leaving group or participate in electrophilic aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines are influenced by the substituents on the quinoline ring. The introduction of bromine and methoxy groups can affect the molecule's electron distribution, reactivity, and overall physicochemical profile. Studies have shown that these compounds can form weak hydrogen bonds and exhibit stacking interactions, which are important for their solid-state structure and potential biological activity . The antibacterial activity of some brominated quinolines has been evaluated, demonstrating their potential as antimicrobial agents .
Safety And Hazards
The safety information provided by Sigma-Aldrich indicates that 3-Bromo-4-hydroxy-6-methoxyquinoline may be harmful if swallowed and may cause serious eye damage . The recommended precautionary statements include wearing protective gloves and eye protection, and washing hands thoroughly after handling .
Future Directions
Quinoline and its derivatives are promising scaffolds for future antimycobacterial agents . They have a wide range of biological properties and are vital for leads in drug discovery . The development of newer antimycobacterial drugs based on scaffolds having the potential to inhibit the growth of M. tuberculosis is of current interest .
properties
IUPAC Name |
3-bromo-6-methoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYZMCYOOQBXLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560113 |
Source


|
| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-6-methoxyquinoline | |
CAS RN |
724788-41-4 |
Source


|
| Record name | 3-Bromo-6-methoxyquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)
![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)







